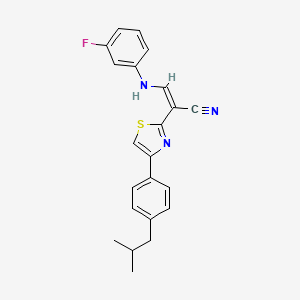
(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, also known as FIT-039, is a novel small molecule inhibitor that has been the subject of extensive research in recent years. FIT-039 is a potential drug candidate that has been shown to have promising therapeutic effects in a variety of conditions.
Scientific Research Applications
Aggregation-Enhanced Fluorescence
A novel diphenylacrylonitrile derivative exhibited aggregation-enhanced emission (AIE) effects, showcasing distinct piezochromic behaviors under hydrostatic pressure. This phenomenon indicates potential applications in pressure-sensitive materials and sensors. The study provides insights into the molecular interactions that contribute to these behaviors, suggesting a pathway for designing advanced materials with specific mechanical and optical properties (Ouyang et al., 2016).
Nonlinear Optical Properties
Thiophene dyes, including structures similar to the queried compound, have been synthesized and characterized for their nonlinear optical properties. These properties are crucial for optoelectronic devices aimed at protecting human eyes, optical sensors, and stabilizing light sources in optical communications. The study demonstrates the potential of these compounds in enhancing the performance of photonic and optoelectronic devices (Anandan et al., 2018).
Synthetic Methodologies and Chemical Transformations
The reduction of similar acrylonitrile compounds has been explored, leading to the formation of various derivatives. These methodologies highlight the compound's versatility as a precursor for synthesizing a broad range of chemicals, indicating its importance in organic synthesis and potential applications in developing new pharmaceuticals or materials (Frolov et al., 2005).
Antifungal Agents
Research into new heterocycles derived from similar compounds has identified potential as potent antifungal agents. This application is significant for the pharmaceutical industry, particularly in developing new treatments for fungal infections (Gomha & Abdel‐Aziz, 2012).
Supramolecular Assembly and Crystal Engineering
The supramolecular assembly of compounds structurally related to the query has been studied, revealing insights into the roles of non-covalent interactions in crystal packing. These findings have implications for crystal engineering and the design of materials with specific physical properties (Matos et al., 2016).
Antioxidant Activity
Some derivatives have been evaluated for their antioxidant activity, revealing promising applications in protecting against oxidative stress. This area is of particular interest for developing therapeutics and supplements aimed at mitigating the effects of free radicals (El Nezhawy et al., 2009).
properties
IUPAC Name |
(Z)-3-(3-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)10-16-6-8-17(9-7-16)21-14-27-22(26-21)18(12-24)13-25-20-5-3-4-19(23)11-20/h3-9,11,13-15,25H,10H2,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNIQMRYLPZIB-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

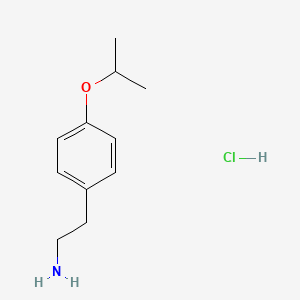
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

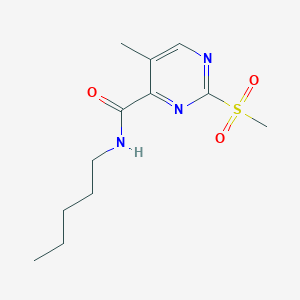
![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)

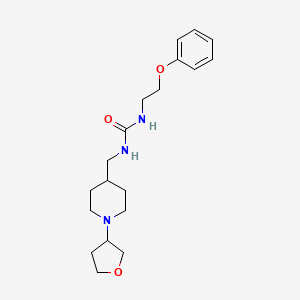
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)
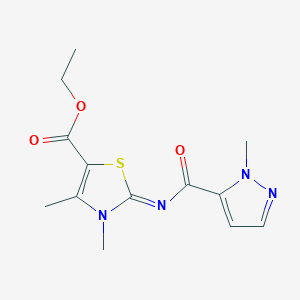
![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)
![N-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B2680053.png)
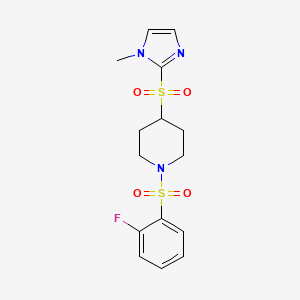
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)